![molecular formula C17H16N2O6S B1425616 (S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione CAS No. 1384439-80-8](/img/structure/B1425616.png)
(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione
Overview
Description
The compound is a complex organic molecule that contains an isoindole-1,3-dione group, a methanesulfonyl-ethyl group, and a 3,4-dihydroxy-phenyl group. The presence of the amino group and the 3,4-dihydroxy-phenyl group suggests that it might be related to the class of compounds known as catechols .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of DOPA, a compound containing a 3,4-dihydroxy-phenyl group, has been achieved through various methods, including microbiological synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 3,4-dihydroxy-phenyl group could potentially impart certain antioxidant properties .Scientific Research Applications
Application 1: Vaccine Adjuvants
- Summary of the Application : The molecule (S)-4,5-dihydroxy-2,3-pentanedione (DPD) is produced by many different species of bacteria and is involved in bacterial communication. DPD is the precursor of signal molecule autoinducer-2 (AI-2) and has high potential to be used as a vaccine adjuvant. Vaccine adjuvants are compounds that enhance the stability and immunogenicity of vaccine antigens, modulate efficacy, and increase the immune response to a particular antigen .
- Methods of Application or Experimental Procedures : In this study, a gonorrhea vaccine that was previously formulated in the laboratory was used, in which whole-cell inactivated N. gonorrhea was entrapped in a polymer matrix of a microparticle formulation .
- Results or Outcomes : The microparticulate form of (S)-DPD was found to have an adjuvant effect with the gonorrhea vaccine. Several synthetic analogs of the (S)-DPD molecule were evaluated for their immunogenicity and adjuvanticity. Among these analogs, ent—DPD, n-butyl—DPD, and isobutyl—DPD were found to be immunogenic toward antigens and showed adjuvant efficacy with microparticulate gonorrhea vaccines .
Application 2: Synthesis of Esters
- Summary of the Application : 3-(3,4-Dihydroxyphenyl)propionic acid, a compound similar to the one you mentioned, can be used to produce 3-(3,4-dihydroxy-phenyl)-propionic acid octyl ester by heating . This reaction is an example of esterification, a common reaction in organic chemistry where a carboxylic acid reacts with an alcohol to produce an ester.
- Methods of Application or Experimental Procedures : The specific experimental procedures would depend on the exact conditions used for the reaction, but generally, the reaction would involve heating the 3-(3,4-dihydroxyphenyl)propionic acid with an alcohol in the presence of a catalyst .
- Results or Outcomes : The outcome of the reaction would be the formation of the ester, 3-(3,4-dihydroxy-phenyl)-propionic acid octyl ester .
Application 3: Nonlinear Optical Studies
- Summary of the Application : A compound similar to the one you mentioned, (E)-1-(2′,4′-Dihydroxy-phenyl)-3-(2,3-dimethoxyphenyl)-propenone (2,3,4 DHMP), was investigated for its nonlinear optical properties . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds nonlinearly to the electric field E of the light.
- Methods of Application or Experimental Procedures : The study involved geometrical optimization, spectroscopic analysis, photophysical and nonlinear optical studies of the compound using different DFT methods .
- Results or Outcomes : The compound was found to have a high second-order polarizability, making it a good candidate for nonlinear optical applications .
Application 4: Synthesis of Esters
- Summary of the Application : 3-(3,4-Dihydroxyphenyl)propionic acid, a compound similar to the one you mentioned, can be used to produce 3-(3,4-dihydroxy-phenyl)-propionic acid octyl ester by heating . This reaction is an example of esterification, a common reaction in organic chemistry where a carboxylic acid reacts with an alcohol to produce an ester.
- Methods of Application or Experimental Procedures : The specific experimental procedures would depend on the exact conditions used for the reaction, but generally, the reaction would involve heating the 3-(3,4-dihydroxyphenyl)propionic acid with an alcohol in the presence of a catalyst .
- Results or Outcomes : The outcome of the reaction would be the formation of the ester, 3-(3,4-dihydroxy-phenyl)-propionic acid octyl ester .
Application 5: Nonlinear Optical Studies
- Summary of the Application : A compound similar to the one you mentioned, (E)-1-(2′,4′-Dihydroxy-phenyl)-3-(2,3-dimethoxyphenyl)-propenone (2,3,4 DHMP), was investigated for its nonlinear optical properties . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, that is, media in which the polarization density P responds nonlinearly to the electric field E of the light.
- Methods of Application or Experimental Procedures : The study involved geometrical optimization, spectroscopic analysis, photophysical and nonlinear optical studies of the compound using different DFT methods .
- Results or Outcomes : The compound was found to have a high second-order polarizability, making it a good candidate for nonlinear optical applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-2-[(1S)-1-(3,4-dihydroxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-26(24,25)8-12(9-5-6-13(20)14(21)7-9)19-16(22)10-3-2-4-11(18)15(10)17(19)23/h2-7,12,20-21H,8,18H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAYDZXCBWCOCK-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C[C@H](C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride](/img/structure/B1425533.png)
![N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B1425534.png)
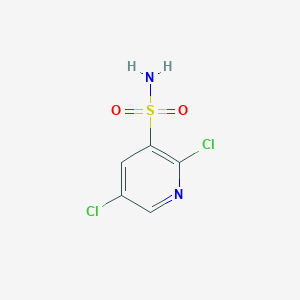
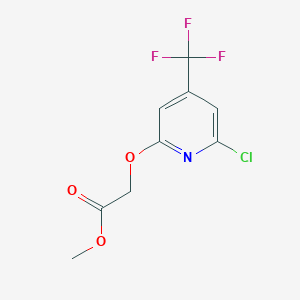
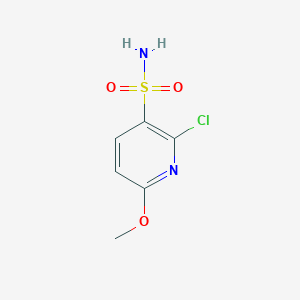
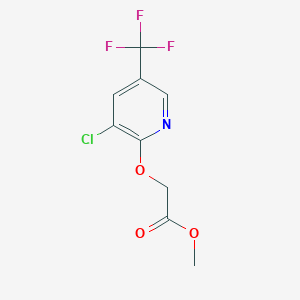
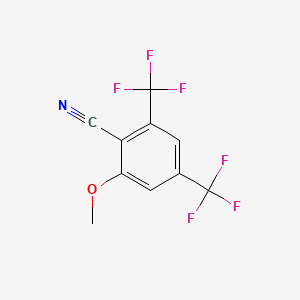
![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)
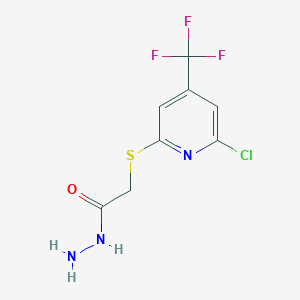
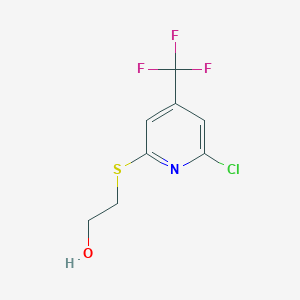
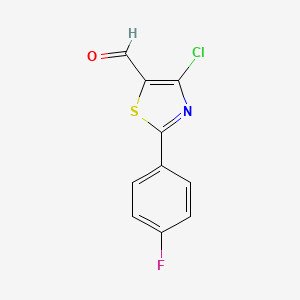
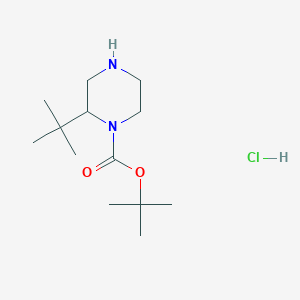
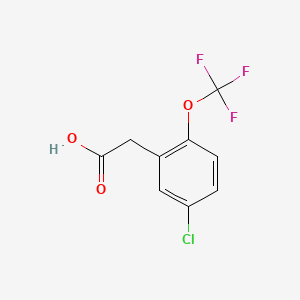
![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)